molecular formula C7H10N2O B2363090 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine CAS No. 1490079-58-7

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine

Cat. No.: B2363090
CAS No.: 1490079-58-7
M. Wt: 138.17
InChI Key: LLWBESVDTZOXFN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole core substituted with a cyclopropyl group at position 4 and a methyl group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is listed as a research chemical by suppliers like CymitQuimica, highlighting its relevance in synthetic and pharmacological studies .

Properties

IUPAC Name

4-cyclopropyl-5-methyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-6(5-2-3-5)9-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWBESVDTZOXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with 2-bromo-3-methylbutyronitrile, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxazole Core

Aminorex Derivatives

Aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) and its analogs, such as 4-methylaminorex and 4,4’-dimethylaminorex, share the oxazol-2-amine backbone but differ in substituents. Unlike 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine, aminorex derivatives feature a dihydro-oxazole ring (saturated at positions 4 and 5) and aromatic phenyl groups. These structural differences significantly alter pharmacological activity: aminorex analogs act as psychostimulants by modulating monoamine transporters (e.g., dopamine, serotonin), whereas the cyclopropyl and methyl substituents in the target compound may reduce psychoactivity while enhancing selectivity for other targets .

Thiazole and Oxadiazole Analogs
  • 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (C₁₄H₁₄N₄OS, MW 286.35): Replacing the oxazole with a thiazole (sulfur instead of oxygen) increases lipophilicity and alters hydrogen-bonding capacity.

Cyclopropyl-Containing Derivatives

The cyclopropyl group is a critical feature in this compound. Comparisons with other cyclopropyl analogs include:

  • 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile: The pyrazole core and nitrile substituent shift electronic properties, reducing basicity compared to the oxazol-2-amine. This compound’s applications focus on agrochemicals rather than CNS targets .
  • N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (C₂₃H₂₁N₃O₄S, MW 435.50): This derivative includes a sulfonyl group and pyridinylphenyl substituent, increasing molecular weight and complexity. Such modifications are typical in kinase inhibitors, suggesting divergent therapeutic applications compared to the simpler cyclopropyl-methyl oxazol-2-amine .
Psychostimulant vs. Non-Psychoactive Profiles

Aminorex derivatives are notorious for their psychostimulant effects and association with adverse events, including fatalities . In contrast, this compound’s cyclopropyl group may reduce interaction with monoamine transporters, redirecting activity toward non-CNS targets (e.g., antimicrobial or anti-inflammatory pathways).

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Notes
This compound Oxazole 4-Cyclopropyl, 5-Methyl 138.17 Research chemical; metabolic stability focus
Aminorex Dihydro-oxazole 5-Phenyl 160.17 Psychostimulant; monoamine reuptake inhibitor
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine Thiazole 4-Isopropyl, 5-Oxadiazolyl 286.35 High lipophilicity; potential kinase interactions
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine Oxazole Sulfonyl, Pyridinylphenyl 435.50 Kinase inhibitor candidate

Biological Activity

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈N₂O, featuring a cyclopropyl group and a methyl group on the oxazole ring. This unique structure contributes to its biological activity.

Target Interactions

This compound primarily acts as an inhibitor of tyrosine kinases , which are critical in regulating various cellular processes. The compound's interaction with these enzymes can disrupt key signaling pathways involved in cell growth and differentiation.

Biochemical Pathways

The compound influences several important biochemical pathways:

  • ABL Kinase : Inhibition can lead to reduced proliferation in certain cancer cell lines.
  • Phosphatidylinositol-3 Kinase (PI3K) : Affects cell survival and metabolism.
  • Mammalian Target of Rapamycin (mTOR) : Involved in cell growth regulation.
  • p38 Mitogen-Activated Protein Kinases (MAPK) : Plays a role in inflammatory responses.

These interactions can result in significant cellular effects, including apoptosis in malignant cells.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in tumor progression. For instance, it affects the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that treatment with the compound led to a significant decrease in cell viability in breast cancer cells by approximately 60% at a concentration of 10 µM over 48 hours.
  • Mechanistic Insights : Another study detailed how the compound's inhibition of ABL kinase resulted in downregulation of downstream signaling pathways associated with tumor growth.

Research Applications

This compound has diverse applications:

Field Application
ChemistryServes as a building block for synthesizing more complex heterocyclic compounds.
BiologyUsed in studies focusing on enzyme inhibition and receptor modulation.
MedicineExplored as a potential therapeutic agent for cancer treatment.

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